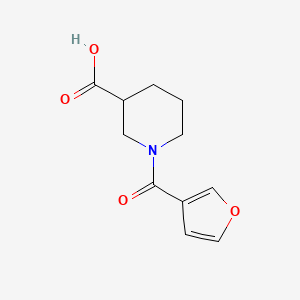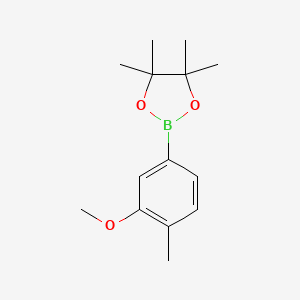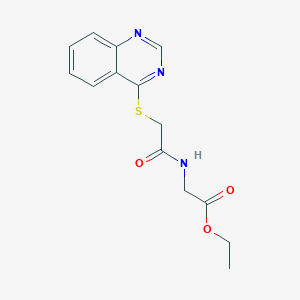![molecular formula C6H11N B2592044 6-Azabicyclo[3.2.0]heptane CAS No. 7130-93-0](/img/structure/B2592044.png)
6-Azabicyclo[3.2.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azabicyclo[3.2.0]heptane is a bicyclic organic compound with the molecular formula C6H11N. It is characterized by a nitrogen atom incorporated into a bicyclic structure, which imparts unique chemical and physical properties. This compound is of significant interest in various fields of scientific research due to its structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azabicyclo[3.2.0]heptane typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of azomethine ylides with cyclobutenones, which can be catalyzed by silver salts to achieve high enantioselectivity . Another approach involves the reduction of spirocyclic oxetanyl nitriles .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and scale of production .
Chemical Reactions Analysis
Types of Reactions: 6-Azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
6-Azabicyclo[3.2.0]heptane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
3-Azabicyclo[3.1.1]heptane: This compound is structurally similar but has a different ring system, leading to distinct chemical properties.
Bicyclo[3.1.1]heptane: Another related compound, often used as a bioisostere for meta-substituted benzenes.
Uniqueness: 6-Azabicyclo[3.2.0]heptane is unique due to its specific bicyclic structure with a nitrogen atom, which imparts distinct reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
6-azabicyclo[3.2.0]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-5-4-7-6(5)3-1/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFZPCFEIOINER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7130-93-0 |
Source


|
| Record name | 6-azabicyclo[3.2.0]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes the 6-azabicyclo[3.2.0]heptane scaffold interesting for iminosugar research?
A1: Iminosugars are carbohydrate mimics known to inhibit carbohydrate-processing enzymes, making them interesting targets for drug discovery. The this compound scaffold offers a unique structure with potential for conformational restriction. This is particularly intriguing because previous research has identified a link between the conformation of iminosugars and their biological activity, specifically their ability to inhibit enzymes like β-glucocerebrosidase [].
Q2: What are the key synthetic approaches for accessing the this compound scaffold?
A2: Several synthetic strategies have been explored:
- Mukaiyama Aldolisation and Oxidation: One approach utilizes a Mukaiyama aldol reaction to construct the azabicyclic core, followed by a selective oxidation of the resulting ketone to an enone. This method offers stereodivergent synthesis, allowing access to different stereoisomers of the target compound [].
- Cationic Dieckmann-type Reaction and Desaturation: Another strategy involves a unique cationic Dieckmann-type reaction to construct a bicyclic β-lactam intermediate. Subsequent desaturation using an oxidant like IBX provides access to the desired this compound scaffold. This method also allows for stereocontrol, enabling the preparation of specific isomers [].
Q3: Has the this compound scaffold been used to synthesize other biologically relevant molecules?
A3: Yes, research has demonstrated the use of a 6-(2,4-dimethoxybenzyl)-2-((1′,2′-O-isopropylidene)ethyl)-4-methoxy-3-oxa-7-oxo-6-azabicyclo-(3.2.0)heptane derivative as a key intermediate in the synthesis of 2-amino-2,3-dideoxy(branched-chain)sugar analogues []. These sugar analogues hold potential for various biological applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Hydroxy-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2591962.png)

![N-(3-chloro-4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2591964.png)
![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B2591965.png)
![(Z)-methyl 2-(2-((3-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2591970.png)
![N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2591971.png)


![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2591975.png)
![(1R,3S,4S)-3-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2591977.png)
![13-fluoro-5-(2-fluorobenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2591979.png)

![(2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine](/img/structure/B2591981.png)
![N-[4-(5-chloro-2-methylphenyl)piperazine-1-carbothioyl]-4-methylbenzamide](/img/structure/B2591984.png)
